2-((6-acetamidopyridazin-3-yl)thio)-N,N-diisopropylacetamide

Catalog No.
S2757051
CAS No.
1021060-62-7
M.F
C14H22N4O2S
M. Wt
310.42
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((6-acetamidopyridazin-3-yl)thio)-N,N-diisopropy...

CAS Number

1021060-62-7

Product Name

2-((6-acetamidopyridazin-3-yl)thio)-N,N-diisopropylacetamide

IUPAC Name

2-(6-acetamidopyridazin-3-yl)sulfanyl-N,N-di(propan-2-yl)acetamide

Molecular Formula

C14H22N4O2S

Molecular Weight

310.42

InChI

InChI=1S/C14H22N4O2S/c1-9(2)18(10(3)4)14(20)8-21-13-7-6-12(16-17-13)15-11(5)19/h6-7,9-10H,8H2,1-5H3,(H,15,16,19)

InChI Key

VPGJYCAEEFWFNK-UHFFFAOYSA-N

SMILES

CC(C)N(C(C)C)C(=O)CSC1=NN=C(C=C1)NC(=O)C

solubility

not available

Antiviral Activity:

Studies suggest that APTA-1 might possess antiviral properties against specific viruses, including:

  • Hepatitis C Virus (HCV): Research indicates that APTA-1 may disrupt HCV replication by inhibiting a crucial viral protein. [, ]
  • Cytomegalovirus (CMV): In-vitro studies have shown that APTA-1 exhibits antiviral activity against CMV, a common virus that can cause health complications in immunocompromised individuals. []

Anticancer Properties:

APTA-1 is being explored for its potential anticancer properties. Studies have observed its ability to:

  • Induce cancer cell death: APTA-1 has been shown to induce apoptosis, a form of programmed cell death, in various cancer cell lines. [, ]
  • Suppress tumor growth: In animal models, APTA-1 treatment resulted in the suppression of tumor growth, suggesting its potential as an anti-tumor agent. []

Other Potential Applications:

Apart from the aforementioned areas, APTA-1 is being investigated for its potential applications in:

  • Neurodegenerative diseases: Studies suggest that APTA-1 might offer neuroprotective effects and is being explored in models of neurodegenerative diseases like Alzheimer's disease. []
  • Inflammatory diseases: Initial research suggests that APTA-1 might possess anti-inflammatory properties, and its role in inflammatory diseases is being investigated.

2-((6-acetamidopyridazin-3-yl)thio)-N,N-diisopropylacetamide is a chemical compound with the molecular formula C₁₄H₂₂N₄O₂S and a molecular weight of 310.42 g/mol. This compound features a unique structure that includes a pyridazine ring substituted with an acetamido group and a thioether linkage, making it of significant interest in medicinal chemistry. It is typically available in a purity of around 95% for research purposes .

The chemical reactivity of 2-((6-acetamidopyridazin-3-yl)thio)-N,N-diisopropylacetamide can be attributed to its functional groups, particularly the thioether and acetamido moieties. Potential reactions include:

  • Nucleophilic Substitution: The thioether group can undergo nucleophilic substitution reactions, which are useful in synthesizing derivatives.
  • Acylation Reactions: The acetamido group can participate in acylation reactions, allowing for modifications that may enhance biological activity or solubility.
  • Hydrolysis: Under acidic or basic conditions, the acetamido group may hydrolyze to form corresponding amines and carboxylic acids.

These reactions highlight its versatility as a building block in organic synthesis and drug development.

Research indicates that compounds similar to 2-((6-acetamidopyridazin-3-yl)thio)-N,N-diisopropylacetamide exhibit promising antimicrobial and anticancer activities. Studies have shown that derivatives of pyridazine compounds can effectively inhibit pathogenic bacteria, demonstrating potential as novel antimicrobial agents. Furthermore, some pyridazine derivatives have been evaluated for their anticancer properties, showing efficacy against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells .

The synthesis of 2-((6-acetamidopyridazin-3-yl)thio)-N,N-diisopropylacetamide typically involves several steps:

  • Formation of the Pyridazine Ring: Starting from appropriate precursors, the pyridazine structure is formed through cyclization reactions.
  • Introduction of the Thio Group: The thioether linkage is introduced via nucleophilic substitution or condensation reactions involving thiols.
  • Acetamido Group Addition: The acetamido group is added through acylation of an amine or via direct reaction with acetic anhydride.
  • Final Derivatization: Diisopropylacetamide is synthesized by reacting the intermediate with diisopropylamine.

These methods can be optimized based on desired yield and purity levels .

2-((6-acetamidopyridazin-3-yl)thio)-N,N-diisopropylacetamide has potential applications in various fields:

  • Medicinal Chemistry: As a lead compound for developing new antimicrobial and anticancer agents.
  • Pharmaceutical Research: Useful in studying structure-activity relationships to optimize drug efficacy.
  • Biochemical Studies: Employed in exploring mechanisms of action related to its biological activities.

Its unique structural features make it an attractive candidate for further research and development in therapeutic applications.

Interaction studies involving 2-((6-acetamidopyridazin-3-yl)thio)-N,N-diisopropylacetamide focus on its binding affinity and activity against specific biological targets. Preliminary studies suggest that this compound may interact with enzymes or receptors involved in bacterial resistance mechanisms or cancer cell proliferation pathways. Understanding these interactions can provide insights into its mechanism of action and guide further modifications to enhance efficacy .

Several compounds share structural similarities with 2-((6-acetamidopyridazin-3-yl)thio)-N,N-diisopropylacetamide, including:

Compound NameStructure FeaturesBiological Activity
6-Acetamido-pyridazinePyridazine ring with acetamido groupAntimicrobial
N,N-DiisopropylacetamideAcetamide structure without pyridazineGeneral anesthetic
Thiazole derivativesThiazole ring with various substituentsAnticancer properties

Uniqueness

The uniqueness of 2-((6-acetamidopyridazin-3-yl)thio)-N,N-diisopropylacetamide lies in its combination of a thioether linkage with a pyridazine ring and diisopropylacetamide functionality. This specific arrangement enhances its potential as a therapeutic agent compared to simpler compounds that lack such structural complexity.

XLogP3

1.3

Dates

Last modified: 08-16-2023

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